molecular formula C14H10N4O3 B14351552 (6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one CAS No. 90429-73-5

(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one

Cat. No.: B14351552
CAS No.: 90429-73-5
M. Wt: 282.25 g/mol
InChI Key: GAPJQEBFFHCPDT-UHFFFAOYSA-N
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Description

(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety and a nitro-substituted cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-dihydro-2H-benzimidazole with a suitable aldehyde, followed by nitration and cyclization reactions under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield corresponding amines, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic effects.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases.

Industry

In industrial applications, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, influencing cellular processes. The compound’s overall effect is determined by its ability to interact with multiple pathways and targets within the cell.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one is unique due to its combination of a benzimidazole moiety and a nitro-substituted cyclohexadienone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

90429-73-5

Molecular Formula

C14H10N4O3

Molecular Weight

282.25 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylmethylideneamino)-4-nitrophenol

InChI

InChI=1S/C14H10N4O3/c19-13-6-5-9(18(20)21)7-12(13)15-8-14-16-10-3-1-2-4-11(10)17-14/h1-8,19H,(H,16,17)

InChI Key

GAPJQEBFFHCPDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=NC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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